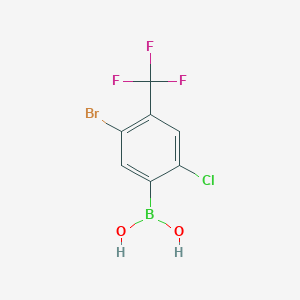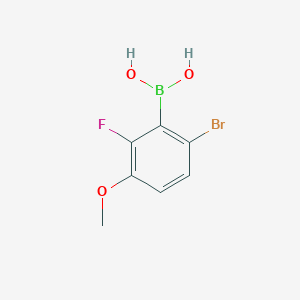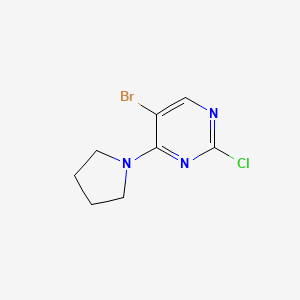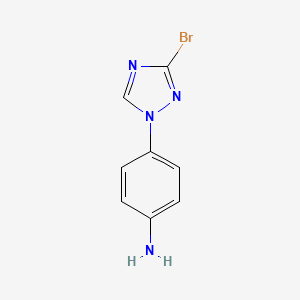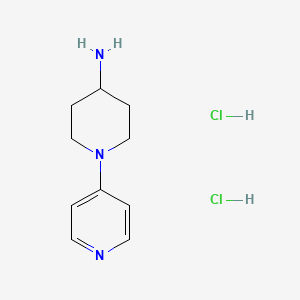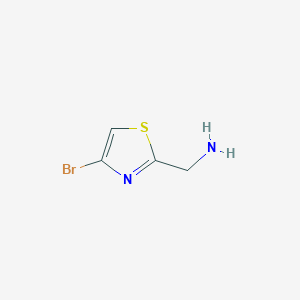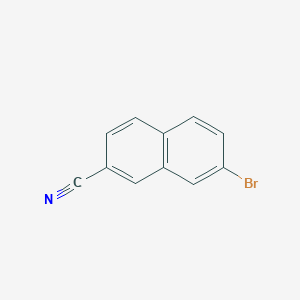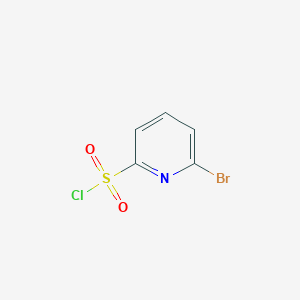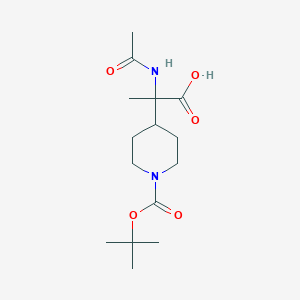
2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid
Übersicht
Beschreibung
“2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is a biochemical used for proteomics research . It is also known as Boc-Lys(Ac)-OH. It is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Molecular Structure Analysis
The molecular formula of “2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is C15H26N2O5 . The InChI code is 1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 314.38 g/mol .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chirality
2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid is utilized in the field of asymmetric synthesis, contributing to the creation of enantiomerically pure compounds. This application is crucial for developing drugs with specific optical activities, ensuring the desired therapeutic effects and minimizing unwanted side effects. Research demonstrates the synthesis of 3-substituted piperidines from chiral non-racemic lactams, showcasing the compound's role in producing optically pure substances through direct alkylation processes (Micouin et al., 1994).
Building Blocks for Drug Synthesis
The compound serves as a versatile building block for synthesizing various bioactive molecules. For instance, it has been used to create enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are valuable in medicinal chemistry for drug development. This process involves starting from Boc-Asp-O(t)Bu and other beta-amino acids, demonstrating the compound's role in synthesizing complex molecules (Marin et al., 2004).
Catalysis and Chemical Transformations
The compound is instrumental in catalytic processes and chemical transformations, such as in the synthesis of oxindoles via palladium-catalyzed C-H functionalization. This application highlights its utility in facilitating complex chemical reactions, contributing to the synthesis of compounds with potential pharmacological activities (Magano et al., 2014).
Antimicrobial and Antiradical Activities
Research has explored the synthesis and biological evaluation of derivatives from 2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid, revealing antimicrobial and antiradical properties. These studies underline the compound's potential as a precursor in developing new therapeutic agents with antimicrobial and antioxidant activities (Patel & Agravat, 2009).
Oxidative Reactions and Synthesis
The compound also finds applications in oxidative reactions, serving as a precursor for synthesizing novel oxidation reagents. This utility is exemplified in the preparation of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative processes, demonstrating its significance in organic synthesis and chemical research (Mercadante et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-acetamido-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFNBHXEPDILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



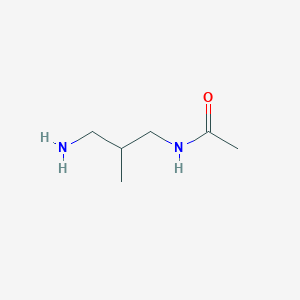
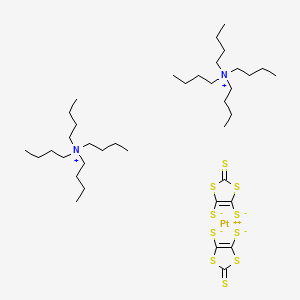
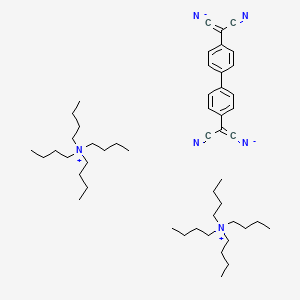
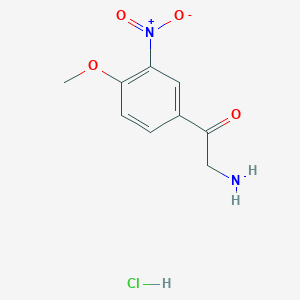
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)
![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)
